1-Ethenylcyclopropan-1-ol;methanesulfonic acid
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Overview
Description
1-Ethenylcyclopropan-1-ol;methanesulfonic acid is a compound that combines the structural features of a cyclopropane ring with a vinyl group and a hydroxyl group, along with methanesulfonic acid. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenylcyclopropan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the vinyl group. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The vinyl group can then be introduced through a subsequent reaction, such as a Wittig reaction .
Industrial Production Methods
Industrial production methods for 1-ethenylcyclopropan-1-ol;methanesulfonic acid may involve large-scale cyclopropanation reactions followed by sulfonation using methanesulfonic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Ethenylcyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of ethylcyclopropanol.
Substitution: Formation of halogenated cyclopropane derivatives.
Scientific Research Applications
1-Ethenylcyclopropan-1-ol;methanesulfonic acid has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethenylcyclopropan-1-ol;methanesulfonic acid involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. The methanesulfonic acid moiety can act as a strong acid, facilitating protonation and other acid-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
1-Ethynylcyclopropan-1-ol: Similar structure but with an ethynyl group instead of a vinyl group.
1-Vinylcyclopropan-1-ol: Similar structure but without the methanesulfonic acid moiety.
Uniqueness
1-Ethenylcyclopropan-1-ol;methanesulfonic acid is unique due to the presence of both the cyclopropane ring and the methanesulfonic acid moiety.
Properties
CAS No. |
136964-21-1 |
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Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-ethenylcyclopropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C5H8O.CH4O3S/c1-2-5(6)3-4-5;1-5(2,3)4/h2,6H,1,3-4H2;1H3,(H,2,3,4) |
InChI Key |
XZYSFCPAGFCSAF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C=CC1(CC1)O |
Origin of Product |
United States |
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